

Preclinical Profile of BAY1163877 (Rogaratinib): An In-Depth Technical Guide

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Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

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Executive Summary

BAY1163877, also known as rogaratinib, is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, -2, -3, and -4).[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors.[3][4] This technical guide provides a comprehensive overview of the preclinical data for **BAY1163877**, summarizing its in vitro and in vivo activity, detailing the experimental protocols used in its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

BAY1163877 competitively binds to the ATP-binding pocket within the kinase domain of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by this action are the Ras-MAPK-ERK and PI3K-Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4][6] The inhibitory effect of rogaratinib on these pathways has been demonstrated through the reduced phosphorylation of key downstream effectors such as ERK1/2.[1][6]

- DOT script for Signaling Pathway Diagram

Caption: Mechanism of action of **BAY1163877** in inhibiting the FGFR signaling pathway.

Quantitative Data Summary

In Vitro Kinase and Cell Proliferation Inhibition

BAY1163877 demonstrates potent inhibition of FGFR kinases and proliferation of FGFR-dependent cancer cell lines.

Target	IC50 (nM)	Cancer Type	Cell Line	GI50 (nM)
FGFR1	11.2[6]	Lung Cancer	H1581	36[6]
FGFR2	<1[6]	Lung Cancer	DMS114	244[6]
FGFR3	18.5[6]	Breast Cancer	MFM-223	-
FGFR4	201[6]	Colon Cancer	C51	-
VEGFR3/FLT4	127[6]	-	-	-

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

In Vivo Antitumor Efficacy

BAY1163877 shows significant, dose-dependent antitumor activity in various xenograft models.

Cancer Model	Dosing Schedule	T/C Ratio	Partial Regressions
NCI-H716 (Colon)	35 mg/kg, BID	0.17[1]	-
NCI-H716 (Colon)	50 mg/kg, BID	0.14[1]	1/8 (12.5%)[1]
NCI-H716 (Colon)	65 mg/kg, BID	0.09[1]	5/8 (63.5%)[1]
C51 (Colon)	25 mg/kg, BID	0.47[1]	-
DMS-114 (Lung)	50 mg/kg, BID	-	-

T/C Ratio: Treatment/Control tumor volume ratio. BID: Twice daily.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines the methodology for determining the effect of **BAY1163877** on the viability of cancer cell lines.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **BAY1163877** or vehicle control (e.g., DMSO) for 72 hours.^[1]
- **Viability Assessment:** Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.^[1] This assay quantifies ATP, an indicator of metabolically active cells.
- **Data Analysis:** Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Phospho-ERK

This protocol details the procedure for assessing the inhibition of downstream FGFR signaling.

- **Cell Lysis:** Cancer cells, treated with **BAY1163877** or vehicle for a specified time, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes are blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.

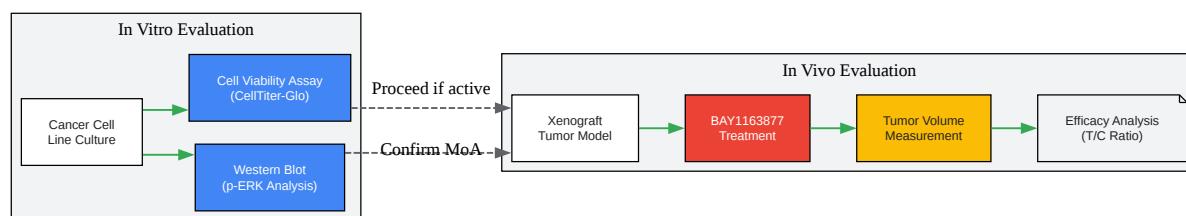
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Tumor Model

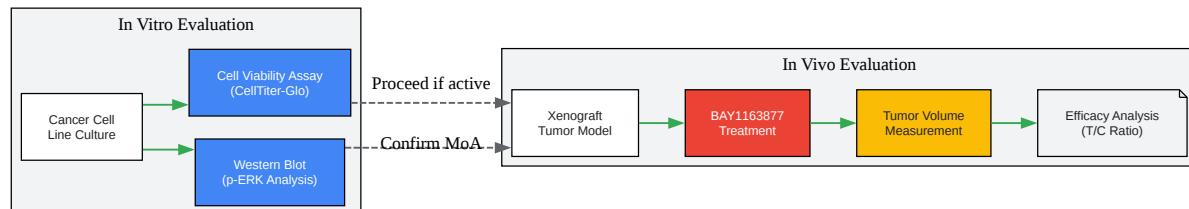
This protocol describes the evaluation of **BAY1163877**'s antitumor efficacy in vivo.

- Tumor Implantation: Human cancer cells (e.g., NCI-H716) are subcutaneously implanted into immunodeficient mice.[1]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
- Drug Administration: **BAY1163877** is administered orally at specified doses and schedules (e.g., 50 mg/kg, BID).[1] The vehicle control is administered to the control group.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor volumes of the treated groups to the control group, and the T/C ratio is calculated.[1]

► [DOT script for Experimental Workflow Diagram](#)



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